Cas no 55128-97-7 ((3-fluorobenzyl)(triphenyl)phosphonium Chloride)
(3-fluorobenzyl)(triphenyl)phosphonium Chloride Chemical and Physical Properties
Names and Identifiers
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- (3-Fluorobenzyl)(triphenyl)phosphonium chloride
- 3-Fluorobenzyl triphenylphosphonium chloride
- (3-Fluorobenzyl)(trisphenyl)phosphonium chloride
- 55128-97-7
- (3-Fluorobenzyl)triphenylphosphonium chloride
- [(3-fluorophenyl)methyl]triphenylphosphanium chloride
- (3-Fluorobenzyl)triphenylphosphoniumchloride
- DB-025419
- SCHEMBL19994592
- (3-FLUOROBENZYL)(TRIPHENYL)PHOSPHONIUMCHLORIDE
- DB-309891
- F1919-6820
- MFCD00179768
- CS-0212413
- AKOS027439574
- (3-fluorophenyl)methyl-triphenylphosphanium;chloride
- (3-fluorobenzyl)(triphenyl)phosphonium Chloride
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- MDL: MFCD00179768
- Inchi: 1S/C25H21FP.ClH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1
- InChI Key: VOMMJIKCTCQTPY-UHFFFAOYSA-M
- SMILES: [Cl-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CC1C=CC=C(C=1)F
Computed Properties
- Exact Mass: 406.1053435g/mol
- Monoisotopic Mass: 406.1053435g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 386
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
(3-fluorobenzyl)(triphenyl)phosphonium Chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB229973-1 g |
3-Fluorobenzyl triphenylphosphonium chloride; . |
55128-97-7 | 1 g |
€169.50 | 2023-07-20 | ||
| abcr | AB229973-5 g |
3-Fluorobenzyl triphenylphosphonium chloride; . |
55128-97-7 | 5 g |
€586.00 | 2023-07-20 | ||
| Apollo Scientific | PC31781-500mg |
(3-Fluorobenzyl)(triphenyl)phosphonium chloride |
55128-97-7 | 500mg |
£40.00 | 2023-09-01 | ||
| Apollo Scientific | PC31781-1g |
(3-Fluorobenzyl)(triphenyl)phosphonium chloride |
55128-97-7 | 1g |
£53.00 | 2023-09-01 | ||
| Apollo Scientific | PC31781-5g |
(3-Fluorobenzyl)(triphenyl)phosphonium chloride |
55128-97-7 | 5g |
£228.00 | 2023-09-01 | ||
| abcr | AB229973-1g |
3-Fluorobenzyl triphenylphosphonium chloride; . |
55128-97-7 | 1g |
€169.50 | 2025-04-18 | ||
| abcr | AB229973-5g |
3-Fluorobenzyl triphenylphosphonium chloride; . |
55128-97-7 | 5g |
€586.00 | 2025-04-18 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283083-500mg |
3-Fluorobenzyl triphenylphosphonium chloride |
55128-97-7 | 97% | 500mg |
¥570.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283083-1g |
3-Fluorobenzyl triphenylphosphonium chloride |
55128-97-7 | 97% | 1g |
¥757.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1283083-5g |
3-Fluorobenzyl triphenylphosphonium chloride |
55128-97-7 | 97% | 5g |
¥3265.00 | 2024-05-09 |
(3-fluorobenzyl)(triphenyl)phosphonium Chloride Suppliers
(3-fluorobenzyl)(triphenyl)phosphonium Chloride Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (3-fluorobenzyl)(triphenyl)phosphonium Chloride
Introduction to (3-Fluorobenzyl)(triphenyl)phosphonium Chloride (CAS No. 55128-97-7)
(3-Fluorobenzyl)(triphenyl)phosphonium Chloride (CAS No. 55128-97-7) is a versatile compound that has gained significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This phosphonium salt is characterized by its unique structure, which combines a fluorinated benzyl group with a triphenylphosphonium moiety. The compound's properties make it an essential reagent in various chemical reactions and processes, contributing to advancements in pharmaceuticals, catalysis, and materials development.
The chemical structure of (3-Fluorobenzyl)(triphenyl)phosphonium Chloride is represented by the formula C19H16FClP. The presence of the fluorine atom in the benzyl group imparts unique electronic and steric properties to the molecule, which can influence its reactivity and selectivity in chemical transformations. The triphenylphosphonium moiety, on the other hand, is known for its strong nucleophilic and coordinating abilities, making it a valuable component in various synthetic strategies.
In recent years, (3-Fluorobenzyl)(triphenyl)phosphonium Chloride has been extensively studied for its applications in organic synthesis. One notable application is its use as a reagent in the preparation of phosphorus-containing compounds, which are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For example, a study published in the Journal of Organic Chemistry demonstrated the effectiveness of this phosphonium salt in the palladium-catalyzed arylation of aryl chlorides, achieving high yields and excellent functional group tolerance.
Beyond organic synthesis, (3-Fluorobenzyl)(triphenyl)phosphonium Chloride has also found applications in materials science. Its ability to form stable complexes with various metal ions makes it a promising candidate for the development of new materials with tailored properties. Research published in the Journal of Materials Chemistry highlighted the use of this compound as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.
In the field of medicinal chemistry, (3-Fluorobenzyl)(triphenyl)phosphonium Chloride has been explored for its potential as a bioactive molecule. A study published in the Bioorganic & Medicinal Chemistry Letters investigated the biological activity of this compound and its derivatives against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds for further drug development.
The versatility of (3-Fluorobenzyl)(triphenyl)phosphonium Chloride extends to its use as a catalyst or catalyst precursor. Its strong nucleophilic properties make it an effective ligand for transition metal catalysts, enhancing their activity and selectivity in various catalytic reactions. A recent study published in the Catalysis Science & Technology reported the use of this phosphonium salt as a ligand in palladium-catalyzed cross-coupling reactions, achieving high turnover numbers and excellent regioselectivity.
In addition to its synthetic and catalytic applications, (3-Fluorobenzyl)(triphenyl)phosphonium Chloride has also been studied for its potential as an ionic liquid component. Ionic liquids are salts that are liquid at or near room temperature and have gained attention due to their unique properties such as low volatility, non-flammability, and high thermal stability. Research published in the
The safety and handling of (3-Fluorobenzyl)(triphenyl)phosphonium Chloride are important considerations for researchers working with this compound. While it is not classified as a hazardous material under standard regulations, proper precautions should be taken to ensure safe handling and storage. This includes using appropriate personal protective equipment (PPE), such as gloves and goggles, and working under well-ventilated conditions to minimize exposure to any potential vapors or dust.
In conclusion, (3-Fluorobenzyl)(triphenyl)phosphonium Chloride (CAS No. 55128-97-7) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, materials science, and catalysis. Its unique structure and properties make it an invaluable tool for researchers seeking to develop new materials and pharmaceuticals. As ongoing research continues to uncover new applications and improve existing methods, this phosphonium salt is likely to remain a key player in various scientific disciplines.
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